3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid
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Overview
Description
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multicomponent reactions (MCRs) and radical reactions. One common synthetic route includes the functionalization of the C-3 position of imidazo[1,2-a]pyridine through a decarboxylation reaction involving imidazo[1,2-a]pyridine, glyoxalic acid, and boronic acid . Another method involves electrochemical C3-sulfonylation using sodium benzenesulfinates as sulfonylation reagents .
Chemical Reactions Analysis
3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Typically involves the use of reducing agents under controlled conditions.
Substitution: Common reagents include boronic acids and glyoxalic acids for decarboxylation reactions.
Radical Reactions: These reactions are facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Explored for its pharmaceutical properties, particularly in drug discovery efforts.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which enable it to interact with biological molecules and exert its effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:
These compounds share structural similarities but differ in their functional groups and reactivity, which contribute to their unique properties and applications.
Properties
CAS No. |
2070894-18-5 |
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Molecular Formula |
C11H9F3N2O2S |
Molecular Weight |
290.3 |
Purity |
95 |
Origin of Product |
United States |
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